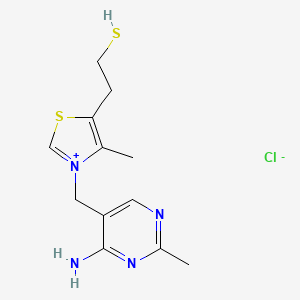3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-mercaptoethyl)-4-methylthiazol-3-ium chloride
CAS No.:
Cat. No.: VC13617021
Molecular Formula: C12H17ClN4S2
Molecular Weight: 316.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17ClN4S2 |
|---|---|
| Molecular Weight | 316.9 g/mol |
| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanethiol;chloride |
| Standard InChI | InChI=1S/C12H16N4S2.ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H2-,13,14,15,17);1H |
| Standard InChI Key | OLKKSIWOVGFOFP-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCS.[Cl-] |
| Canonical SMILES | CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCS.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
| Parameter | Details | Source |
|---|---|---|
| Purity | 97–98% | |
| Applications | Pharmaceutical intermediates, medicinal chemistry, biological experiments | |
| Packaging | Customizable (metric-ton quantities available) |
Major suppliers include HANGZHOU TIANYE CHEMICALS CO., LTD. and Amadis Chemical Co., Ltd., both offering the compound for industrial and research use .
Applications in Pharmaceutical Research
Role as a Chemical Intermediate
The compound serves as a building block for bioactive molecules, particularly in:
-
Antioxidant development: The mercapto group’s redox activity may contribute to radical-scavenging properties .
-
Enzyme inhibition: Structural similarity to thiamine (vitamin B₁) suggests potential as a kinase or dehydrogenase inhibitor .
Biomedical Relevance
In medicinal chemistry, its pyrimidine and thiazolium moieties are pharmacophores commonly found in antiviral and anticancer agents . For example, thiazolium derivatives are investigated for their activity against oxidative stress-related disorders .
Related Compounds and Derivatives
A structurally analogous compound, 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium (CAS: 20166-17-0), replaces the mercaptoethyl group with a chloroethyl substituent . This derivative highlights the compound’s versatility as a scaffold for modifying electronic and steric properties to tune biological activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume